molecular formula C25H25N3O2 B611244 TC-G 1005

TC-G 1005

Cat. No.: B611244
M. Wt: 399.5 g/mol
InChI Key: JQULIQJSYPZQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-G 1005 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoxaline core and the subsequent functionalization to introduce the pyridinyl and phenoxy groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TC-G 1005 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized to explore different biological activities .

Scientific Research Applications

TC-G 1005 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the activation of GPBA receptors and their downstream signaling pathways.

    Biology: The compound is used to investigate the role of GPBA receptors in metabolic regulation and energy homeostasis.

    Medicine: this compound is studied for its potential therapeutic applications in treating diabetes and metabolic disorders by modulating GLP-1 levels and improving glucose homeostasis.

    Industry: The compound is used in the development of new drugs targeting GPBA receptors for metabolic diseases

Mechanism of Action

TC-G 1005 exerts its effects by selectively activating the GPBA receptor (TGR5). Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade leads to the secretion of GLP-1 from intestinal L-cells, which enhances insulin secretion and reduces blood glucose levels . The molecular targets involved include the GPBA receptor and the downstream cAMP-PKA signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TC-G 1005

This compound is unique due to its high selectivity for the GPBA receptor over the farnesoid X receptor, making it a valuable tool for studying GPBA-specific signaling pathways. Its potent agonistic activity and oral bioavailability further enhance its utility in both research and potential therapeutic applications .

Biological Activity

TC-G 1005, a selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), has garnered attention for its significant biological activity, particularly in the context of metabolic regulation and energy homeostasis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and research findings.

Overview of this compound

  • Chemical Structure : this compound is identified chemically as (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone.
  • Selectivity : This compound exhibits high selectivity for TGR5 over the farnesoid X receptor (FXR), making it a valuable tool in studying bile acid receptor signaling pathways .

Target Receptor : this compound acts primarily on TGR5, a member of the G protein-coupled receptor family. Its activation leads to various downstream effects:

  • GLP-1 Secretion : The activation of TGR5 by this compound results in increased levels of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism .
  • Blood Glucose Regulation : Research indicates that this compound can effectively reduce blood glucose levels in animal models, demonstrating its potential therapeutic applications for diabetes and metabolic disorders .

Biochemical Pathways

This compound influences several biochemical pathways that are crucial for metabolic regulation:

  • cAMP Production : Studies show that this compound significantly increases intracellular cyclic adenosine monophosphate (cAMP) levels, which is vital for various cellular signaling processes .
  • Energy Homeostasis : By modulating GLP-1 levels and enhancing insulin sensitivity, this compound plays a role in energy homeostasis .

Case Studies and Experimental Data

  • Animal Models :
    • In mouse models, administration of this compound led to a marked increase in plasma GLP-1 levels and a corresponding decrease in blood glucose levels. The effective concentration (EC50) values were recorded at approximately 0.72 nM for human TGR5 and 6.2 nM for mouse TGR5 .
  • In Vitro Studies :
    • In cultured enteroendocrine L-cell lines (GLUTag), this compound was shown to stimulate GLP-1 secretion significantly, indicating its potential role in enhancing insulin secretion from pancreatic cells .
  • Comparative Studies :
    • Compared to other TGR5 agonists like INT-777, this compound demonstrated superior selectivity and potency, highlighting its unique position in metabolic research .

Summary of Biological Activities

Activity TypeObservationsReferences
GLP-1 Secretion Increased secretion observed in vitro and in vivo ,
Blood Glucose Levels Significant reduction noted in animal studies,
cAMP Levels Elevated cAMP production correlating with TGR5 activation ,

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of TC-G 1005, and how is its receptor selectivity validated?

this compound is a potent and selective agonist of the Takeda G-protein-coupled bile acid receptor (TGR5/GPBAR1), with EC50 values of 0.72 nM (hTGR5) and 6.2 nM (mTGR5). Selectivity over the farnesoid X receptor (FXR) is validated through competitive binding assays and receptor activation profiling in transfected cell lines, where this compound shows no significant activity on FXR at concentrations up to 10 μM .

Q. What standardized assays are used to quantify this compound's agonist activity on TGR5?

In vitro assays measure cAMP accumulation in TGR5-transfected HEK293 cells, using luminescence-based detection systems. Dose-response curves are generated to calculate EC50 values, with parallel negative controls (e.g., FXR-transfected cells) to confirm selectivity .

Q. How does this compound influence glucose metabolism in preclinical models?

this compound enhances glucose-dependent insulin secretion and reduces blood glucose levels in mice via TGR5 activation. This is assessed through oral glucose tolerance tests (OGTTs) and plasma glucagon-like peptide-1 (GLP-1) quantification using ELISA, with statistical analysis (e.g., two-way ANOVA) to compare treated and control groups .

Advanced Research Questions

Q. How to design dose-response experiments for this compound in glucose homeostasis studies?

Use C57BL/6 mice divided into cohorts receiving this compound (0.1–10 mg/kg, orally) and vehicle controls. Measure fasting glucose, insulin, and active GLP-1 levels pre- and post-intervention. Include time-course analyses (e.g., 0–120 minutes post-dose) and validate results with knockout (TGR5⁻/⁻) models to confirm mechanism specificity .

Q. How to address discrepancies in this compound's efficacy across species (e.g., human vs. murine TGR5)?

Species-specific EC50 variations (e.g., hTGR5 EC50 = 0.72 nM vs. mTGR5 EC50 = 6.2 nM) may arise from receptor homology differences. Mitigate this by:

  • Using species-matched cell lines for in vitro assays.
  • Adjusting dosages in vivo based on pharmacokinetic profiling (e.g., bioavailability, tissue distribution).
  • Cross-referencing data with structural studies of TGR5 ligand-binding domains .

Q. What statistical methods are appropriate for analyzing this compound's effects in complex models like PTZ-induced seizures?

For electrophysiological data (e.g., epileptiform event duration), apply two-way ANOVA with factors like treatment (TC-G 1008, a related compound) and condition (PTZ vs. vehicle). Post hoc tests (e.g., Tukey’s) can resolve interaction effects, as demonstrated in zebrafish seizure models .

Q. How to optimize this compound's administration protocols for chronic metabolic studies?

  • Dosing frequency: Balance compound half-life (e.g., single vs. twice-daily dosing) against target engagement.
  • Vehicle selection: Use biocompatible solvents (e.g., 10% DMSO in saline) to ensure solubility and minimize toxicity.
  • Bioavailability monitoring: Measure plasma and tissue concentrations via LC-MS/MS to correlate exposure with pharmacodynamic outcomes .

Q. How to validate this compound's purity and stability in experimental settings?

  • Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm >98% purity as per supplier specifications .
  • Stability: Store lyophilized powder at -20°C and prepare fresh solutions for in vivo studies to avoid degradation. Include stability tests under experimental conditions (e.g., 37°C for 24 hours) .

Q. Methodological Considerations

Q. What controls are essential when studying this compound's effects on GLP-1 secretion?

  • Negative controls: TGR5 knockout models or co-administration with TGR5 antagonists (e.g., SBI-115).
  • Positive controls: Known TGR5 agonists (e.g., BAR502) to benchmark efficacy.
  • Technical controls: Vehicle-only groups and blinded data analysis to reduce bias .

Q. How to resolve contradictions in this compound's metabolic effects across studies?

Apply data triangulation:

  • Compare results from orthogonal assays (e.g., in vitro cAMP vs. in vivo glucose tolerance).
  • Evaluate experimental variables (e.g., diet, genetic background of animal models).
  • Use meta-analysis frameworks to synthesize findings from independent studies .

Properties

IUPAC Name

(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQULIQJSYPZQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.